![molecular formula C19H23FN4 B3045210 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1031627-75-4](/img/structure/B3045210.png)
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies.
Mechanism of Action
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to inhibit the proliferation of T-cells and NK cells, indicating a broader impact on the immune system. However, 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has been found to have minimal effects on platelet aggregation, which is a common side effect of other BTK inhibitors.
Advantages and Limitations for Lab Experiments
One advantage of 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is its high potency and selectivity for BTK, which allows for more precise targeting of the B-cell receptor signaling pathway. However, 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential directions for future research on 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the development of combination therapies with other agents, such as monoclonal antibodies or other small molecule inhibitors, to enhance the efficacy of BTK inhibition. Another area of interest is the investigation of 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine in other B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine in clinical settings.
Scientific Research Applications
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential as a therapeutic agent for the treatment of B-cell malignancies. Preclinical studies have shown that 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective inhibitor of BTK, with IC50 values in the low nanomolar range. 5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to inhibit the proliferation of B-cell lines and primary B-cells in vitro, as well as the growth of B-cell tumors in vivo.
properties
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4/c1-12-17(13-7-9-14(20)10-8-13)18-21-15(19(2,3)4)11-16(23(5)6)24(18)22-12/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFCHTFKQHTVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123536 | |
Record name | 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
1031627-75-4 | |
Record name | 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031627-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1-Dimethylethyl)-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.